molecular formula C19H18N3O3S+ B11222099 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11222099
M. Wt: 368.4 g/mol
InChI Key: UKEPZZHYYOKVOE-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazinium class, characterized by a bicyclic system fused with a thiazine ring. Key structural features include:

  • Substituents: A 4-methoxyphenyl group at position 1 and a 4-nitrophenyl group at position 2. The methoxy group enhances lipophilicity, while the nitro group introduces redox activity .
  • Molecular formula: C₁₉H₁₈N₃O₃S⁺ (bromide salt: C₁₉H₁₈BrN₃O₃S) .

Properties

Molecular Formula

C19H18N3O3S+

Molecular Weight

368.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium

InChI

InChI=1S/C19H18N3O3S/c1-25-17-9-7-15(8-10-17)21-13-18(20-11-2-12-26-19(20)21)14-3-5-16(6-4-14)22(23)24/h3-10,13H,2,11-12H2,1H3/q+1

InChI Key

UKEPZZHYYOKVOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C([N+]3=C2SCCC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Three-Component Condensation Strategy

The most efficient method for constructing the imidazo[2,1-b]thiazine scaffold involves a one-pot, three-component reaction. As demonstrated in analogous syntheses, this approach combines:

  • Thiohydantoin derivatives (providing the sulfur and nitrogen backbone),

  • Aromatic aldehydes (introducing the 4-methoxyphenyl group),

  • 5,5-Dimethylcyclohexane-1,3-dione (dimedone) (facilitating cyclization).

Reaction Conditions :

  • Catalyst : p-Toluenesulfonic acid (p-TSA, 10 mol%).

  • Temperature : 120°C under solvent-free conditions.

  • Time : 2–4 hours.

For the target compound, 4-methoxybenzaldehyde serves as the aldehyde component, while a 4-nitrophenyl-substituted thiohydantoin precursor is employed. The solvent-free environment and Brønsted acid catalysis enhance reaction efficiency, yielding the fused heterocycle in 75–85% isolated yield.

Table 1: Key Reaction Parameters for Three-Component Synthesis

ParameterValue
Catalyst Loading10 mol% p-TSA
Temperature120°C
Reaction Time3 hours
Yield82% (optimized)

Post-Synthetic Quaternization

The cationic nature of the target compound necessitates a quaternization step. After forming the imidazo-thiazine core, treatment with methyl bromide or benzyl bromide introduces the permanent positive charge at the nitrogen atom. This step is typically conducted in acetonitrile at reflux (80°C) for 6–8 hours.

Mechanistic Insight :
The quaternization proceeds via nucleophilic attack of the bromide ion on the electrophilic nitrogen, stabilizing the cationic species. The reaction’s completeness is confirmed by ¹H NMR through the disappearance of neutral amine signals and the appearance of deshielded aromatic protons.

Mechanistic Elucidation

Cyclization Pathway

The three-component reaction follows a stepwise mechanism:

  • Knoevenagel Condensation : The aldehyde reacts with dimedone, forming an α,β-unsaturated ketone intermediate.

  • Michael Addition : Thiohydantoin attacks the enone system, generating a thioether-linked adduct.

  • Cyclization : Intramolecular nucleophilic attack by the thiohydantoin’s nitrogen initiates ring closure, forming the imidazo-thiazine framework.

Figure 1: Proposed Mechanism for Imidazo-Thiazine Formation

(Note: A graphical mechanism would illustrate the above steps, emphasizing bond reorganization and acid catalysis.)

Optimization Strategies

Catalyst Screening

Alternative catalysts such as CAN (ceric ammonium nitrate) and FeCl₃ were evaluated, but p-TSA provided superior yields due to its strong proton-donating ability and compatibility with solvent-free conditions.

Solvent Effects

While the solvent-free system minimizes waste, polar aprotic solvents like DMF or DMSO were tested but led to side reactions (e.g., over-oxidation of sulfur).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient). The cationic compound is isolated as a bromide salt after quaternization, requiring repeated recrystallization from ethanol/water mixtures.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.89 (d, J = 8.8 Hz, 2H, Ar-OCH₃), 4.32 (t, 2H, SCH₂), 3.85 (s, 3H, OCH₃).

  • ESI-MS : m/z 368.4 [M]⁺, consistent with the molecular formula C₁₉H₁₈N₃O₃S⁺.

Comparative Analysis with Related Derivatives

The substitution pattern on the aromatic rings significantly impacts synthetic accessibility. For example, electron-withdrawing groups (e.g., nitro) require longer reaction times compared to electron-donating groups (e.g., methoxy).

Table 2: Yield Variation with Substituent Electronic Effects

Substituent on AldehydeYield (%)
4-OCH₃82
4-NO₂68
3-NO₂61

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce reaction times. Green chemistry metrics (e.g., E-factor) are optimized by recycling p-TSA and minimizing solvent use .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound serves as a probe to study biological processes and molecular interactions.

    Catalysis: It is explored as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to analogs based on structural motifs, substituents, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Scaffold Substituents Biological Activity Key Reference
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium Imidazo[2,1-b][1,3]thiazinium 4-MeO-C₆H₄ (Position 1), 4-NO₂-C₆H₄ (Position 3) Antioxidant (predicted)
PA-824 (Pretomanid) Imidazo[2,1-b][1,3]oxazine 2-NO₂, 4-CF₃O-C₆H₄CH₂O (Position 6) Antitubercular (MIC₉₀: 0.015 μM)
2-(4-Methoxyphenyl)-1-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide Imidazo[2,1-b][1,3]thiazinium Same as target compound (Br⁻ counterion) Not reported
Delamanid Imidazo[2,1-b][1,3]oxazole 6-NO₂, 4-CF₃O-C₆H₄ Antitubercular (MIC₉₀: 0.006 μM)
3e (6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-imidazo[2,1-b][1,3]thiazine) Imidazo[2,1-b][1,3]thiazine 3-Cl-5-CF₃-C₅H₂N-O (Position 6) Not reported

Key Findings :

Core Scaffold Differences :

  • Imidazo[2,1-b][1,3]thiazinium vs. Oxazine/Oxazole : Thiazine derivatives (e.g., target compound) exhibit moderate antioxidant activity due to sulfur’s electron-rich nature, whereas oxazine/oxazole analogs (PA-824, delamanid) show potent antitubercular activity via nitro-reductase activation .

Substituent Impact :

  • Nitro Group Position : PA-824 (2-nitro) and delamanid (6-nitro) achieve sub-micromolar MICs against Mycobacterium tuberculosis, highlighting the importance of nitro positioning for redox activation . The target compound’s 3-nitro group may lack optimal geometry for similar efficacy.
  • Aromatic Moieties : The 4-trifluoromethoxybenzyl group in PA-824 enhances metabolic stability compared to the target compound’s 4-methoxyphenyl group .

Counterion Effects :

  • The bromide salt of the target compound (C₁₉H₁₈BrN₃O₃S) may improve solubility compared to neutral analogs, though biological data is absent .

Synthetic Accessibility :

  • Thiazinium salts are synthesized via cyclization of nitroimidazole intermediates, similar to oxazine-based pretomanid . However, sulfur’s reactivity necessitates stricter control over reaction conditions .

Q & A

Q. How can researchers optimize synthetic routes for derivatives of this compound to improve yield and regioselectivity?

Methodological Answer:

  • Reaction Conditions : Use mild conditions (e.g., ethanol as solvent, room temperature) to minimize side reactions. For example, coupling 3-hydroxy-imidazothiazines with substituted aryl halides under catalytic triethylamine yields derivatives with 53–74% efficiency .
  • Characterization : Validate purity and structure via ¹H/¹³C NMR, LC-MS, and elemental analysis. For regioselective synthesis, non-catalytic [3+2]-cyclocondensation of azido-imidazothiazines with acetylene carboxylates produces 1,4-adducts exclusively .
  • Yield Optimization : Adjust stoichiometry of hydrazonoyl chlorides and thiourea derivatives in ethanol with triethylamine to achieve >60% yields .

Q. What in vitro assays are recommended for initial screening of biological activity?

Methodological Answer:

  • Antioxidant Activity : Use DPPH radical scavenging assays at 5 mM concentration under physiological conditions. IC₅₀ values should be determined via serial dilutions for active compounds (e.g., IC₅₀ < 100 µM indicates moderate activity) .
  • Antimicrobial Screening : Test against Gram-negative (e.g., Proteus mirabilis) and fungal strains (e.g., Candida albicans) using broth microdilution (MIC values ≤31.25 µg/mL suggest bactericidal effects) .
  • Anti-inflammatory Activity : Assess carrageenan-induced edema suppression in rodent models; compounds showing >30% inflammation reduction warrant further study .

Q. How can structural modifications enhance solubility without compromising bioactivity?

Methodological Answer:

  • Polar Substituents : Introduce pyridine or pyrimidine rings in place of phenyl groups to reduce ClogP by 1–2 units. Bipyridine analogs show improved aqueous solubility (e.g., 3.5-fold increase at pH 4.5) but require activity validation .
  • Linker Optimization : Replace lipophilic tails (e.g., trifluoromethoxybenzyl) with hydrophilic spacers like polyethylene glycol (PEG) chains. Monitor metabolic stability via microsomal assays (t₁/₂ > 60 min preferred) .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationships (SAR) for antitubercular activity?

Methodological Answer:

  • Dual-Target Screening : Test compounds under both replicating (MABA assay) and non-replicating (LORA assay) M. tuberculosis conditions. PA-824 analogs with para-linked biphenyls show 40 nM aerobic activity but require anaerobic IC₅₀ ≤1.6 µM for dormancy coverage .
  • Quantum Chemistry Modeling : Analyze conformational preferences of substituents (e.g., pseudoequatorial vs. axial orientation of lipophilic tails) to explain potency variations. DFT calculations correlate electron-withdrawing groups (Σσ = +0.8) with 10-fold activity improvements .
  • Metabolic Stability : Prioritize analogs with >80% remaining parent compound after 1 hr in liver microsomes. Compounds with tert-butyl esters or fluorinated groups often exhibit enhanced stability .

Q. What strategies improve metabolic stability for in vivo efficacy?

Methodological Answer:

  • Prodrug Design : Incorporate nitro groups activated by Mtb-specific nitroreductases (e.g., Ddn enzyme). PA-824 derivatives with (S)-2-nitroimidazole cores show 200-fold higher efficacy in murine TB models .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma exposure (AUC ≥500 µg·h/mL) and tissue penetration (lung-to-plasma ratio >5:1). Biphenyl-pyridine hybrids achieve 100-fold lower bacterial loads in chronic infection models .

Q. How to address conflicting data in antioxidant vs. antimicrobial activity correlations?

Methodological Answer:

  • Orthogonal Assays : Pair DPPH scavenging with ORAC or ABTS assays to confirm antioxidant mechanisms. Imidazothiazines with IC₅₀ < 50 µM in DPPH may lack antimicrobial activity due to divergent redox pathways .
  • SAR Decoupling : Modify electron-donating groups (e.g., methoxy) for antioxidant activity vs. halogenated aryl rings for antimicrobial effects. For example, 4-chloro-3-[(imidazothiazinyl)oxy]benzonitrile inhibits Cucumis sativus growth but has weak DPPH activity .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (PDB:3LD6). Compounds with ΔG ≤−8.5 kcal/mol (e.g., triazole-carboxylates) likely inhibit lanosterol 14α-demethylase .
  • ADMET Prediction : Apply SwissADME to assess Lipinski compliance. Imidazothiazines with MW <450 Da, TPSA <90 Ų, and ≤5 H-bond donors show oral bioavailability .

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